Ethyl 6-(trifluoromethyl)piperidine-3-carboxylate
CAS No.: 1221818-26-3
Cat. No.: VC7196306
Molecular Formula: C9H14F3NO2
Molecular Weight: 225.211
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1221818-26-3 |
|---|---|
| Molecular Formula | C9H14F3NO2 |
| Molecular Weight | 225.211 |
| IUPAC Name | ethyl 6-(trifluoromethyl)piperidine-3-carboxylate |
| Standard InChI | InChI=1S/C9H14F3NO2/c1-2-15-8(14)6-3-4-7(13-5-6)9(10,11)12/h6-7,13H,2-5H2,1H3 |
| Standard InChI Key | BMBTXOVEYNKLNZ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CCC(NC1)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Ethyl 6-(trifluoromethyl)piperidine-3-carboxylate (CHFNO) features a six-membered piperidine ring with a trifluoromethyl (-CF) group at the 6-position and an ethyl ester (-COOEt) at the 3-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ester moiety provides a handle for further functionalization.
Molecular Weight and Formula
Predicted Physicochemical Properties
| Property | Value | Source Analogy |
|---|---|---|
| Boiling Point | 210–215°C (estimated) | Similar to |
| Density | 1.22–1.25 g/cm³ | Derived from |
| LogP (Partition Coeff.) | 1.8–2.3 | Computed descriptors |
The trifluoromethyl group contributes to increased electronegativity and steric bulk, influencing solubility and intermolecular interactions.
Synthesis and Reaction Pathways
The synthesis of ethyl 6-(trifluoromethyl)piperidine-3-carboxylate can be inferred from methods used for analogous piperidine and pyran derivatives. Key steps include cyclization, trifluoromethylation, and esterification.
Cyclization and Trifluoromethylation
A plausible route involves the cyclization of a precursor such as ethyl 3-aminopent-4-enoate, followed by trifluoromethylation using agents like trifluoromethyl copper (CuCF) or the Ruppert–Prakash reagent (TMSCF). For example:
This reaction typically requires anhydrous conditions and catalysts such as cesium fluoride.
Esterification and Functionalization
The ethyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, enabling further derivatization. For instance:
Subsequent reactions with amines or alcohols yield amides or esters, respectively .
Reactivity and Functional Group Transformations
The compound’s reactivity is dominated by its ester and trifluoromethyl groups, which participate in distinct chemical transformations.
Ester Hydrolysis and Reduction
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Hydrolysis: The ethyl ester undergoes saponification to form the carboxylic acid, a precursor for bioactive molecules.
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Reduction: Lithium aluminum hydride (LiAlH) reduces the ester to a primary alcohol, enabling access to piperidine alcohols.
Trifluoromethyl Group Stability
Applications in Medicinal Chemistry
Ethyl 6-(trifluoromethyl)piperidine-3-carboxylate serves as a building block for drug candidates targeting neurological and inflammatory diseases.
Bioactivity and Target Engagement
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Enzyme Inhibition: The trifluoromethyl group enhances binding to hydrophobic enzyme pockets, as seen in kinase inhibitors.
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Metabolic Stability: Fluorination reduces cytochrome P450-mediated metabolism, prolonging half-life .
Case Study: Anticancer Derivatives
Derivatives of similar piperidine carboxylates exhibit antiproliferative activity against cancer cell lines. For example, ethyl 6-oxo-2-(trifluoromethyl)piperidine-3-carboxylate analogs inhibit tubulin polymerization, suggesting potential for the title compound in oncology research.
| Hazard | Precaution |
|---|---|
| Skin/Irritation | Use nitrile gloves and lab coat |
| Inhalation Risk | Perform reactions in a fume hood |
| Environmental Impact | Avoid aqueous discharge |
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